methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrole ring substituted with an ethyl group, a methoxybenzylidene moiety, and a carboxylate ester group, making it a versatile molecule for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One-pot synthesis methods have been developed, where the starting materials are reacted in a single reaction vessel, often using catalysts such as triethylamine in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzylidene)-4-butylaniline: A nematic liquid crystal molecule with similar structural features.
Benzylidene-3-methyl-2-thioxothiazolidin-4-one: Known for its strong tyrosinase inhibitory activity.
4-(4-methoxybenzylidene)-2-methyl-oxazolin-5-one: Another compound with a methoxybenzylidene moiety.
Uniqueness
Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl (4Z)-1-ethyl-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-18-11(2)15(17(20)22-4)14(16(18)19)10-12-6-8-13(21-3)9-7-12/h6-10H,5H2,1-4H3/b14-10- |
InChI Key |
UFCFCNCPGZGYMD-UVTDQMKNSA-N |
Isomeric SMILES |
CCN1C(=C(/C(=C/C2=CC=C(C=C2)OC)/C1=O)C(=O)OC)C |
Canonical SMILES |
CCN1C(=C(C(=CC2=CC=C(C=C2)OC)C1=O)C(=O)OC)C |
Origin of Product |
United States |
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